3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a furan and a trifluorophenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 2,3,4-trifluorobenzoyl isothiocyanate, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like tetrahydrofuran at room temperature, yielding the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at ambient or elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. The presence of trifluorophenyl and furan groups enhances its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but are fused with a pyrazine ring and have different substituents.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a similar triazole ring fused with a thiazole ring and different substituents.
Uniqueness
3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of both furan and trifluorophenyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C13H5F3N4OS |
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Molecular Weight |
322.27 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H5F3N4OS/c14-7-4-3-6(9(15)10(7)16)12-19-20-11(8-2-1-5-21-8)17-18-13(20)22-12/h1-5H |
InChI Key |
QMRRTGBHCIPTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F |
Origin of Product |
United States |
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